molecular formula C20H18N4O5 B11534384 2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide

2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide

Cat. No.: B11534384
M. Wt: 394.4 g/mol
InChI Key: QXJLSOKDNSDIIH-FYJGNVAPSA-N
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Description

2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a nitrophenyl group, and a benzohydrazide moiety. The presence of methoxy groups at the 2 and 4 positions of the benzene ring further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dimethoxybenzohydrazide and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitrophenyl group and pyrrole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide
  • 2,4-Dimethoxy-N’-[(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide

Uniqueness

2,4-Dimethoxy-N’-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide is unique due to the presence of both methoxy groups and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H18N4O5/c1-28-17-9-10-18(19(12-17)29-2)20(25)22-21-13-16-4-3-11-23(16)14-5-7-15(8-6-14)24(26)27/h3-13H,1-2H3,(H,22,25)/b21-13+

InChI Key

QXJLSOKDNSDIIH-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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